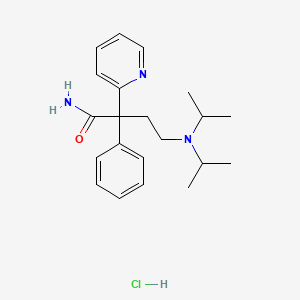
alpha-(2-(Bis(1-methylethyl)amino)ethyl)-alpha-phenyl-2-pyridineacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide involves several key steps:
Arylating Benzylcyanide: The process begins with the arylation of benzylcyanide using 2-chloropyridine in the presence of sodium amide.
Hydrolysis and Salt Formation: The intermediate product undergoes hydrolysis and is then converted into its phosphate salt form.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its amino and pyridine groups.
Common Reagents and Conditions: Typical reagents include sodium amide for alkylation and hydrochloric acid for extraction.
Major Products: The primary product of these reactions is the anti-arrhythmic agent itself, with potential by-products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide has several scientific research applications:
Mecanismo De Acción
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide exerts its effects by blocking sodium channels in the myocardium, which prolongs the action potential duration and increases the effective refractory period . It also inhibits HERG-encoded potassium channels, contributing to its anti-arrhythmic properties . The compound’s molecular targets include sodium and potassium channels, which are crucial for maintaining cardiac rhythm .
Comparación Con Compuestos Similares
Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide is unique compared to other anti-arrhythmic agents due to its specific chemical structure and mechanism of action. Similar compounds include:
Procainamide: Another class IA anti-arrhythmic agent with a similar mechanism but different chemical structure.
Quinidine: Also a class IA anti-arrhythmic, but it has a broader spectrum of action and different side effect profile.
Flecainide: A class IC anti-arrhythmic agent with a different mechanism, primarily affecting the sodium channels.
These comparisons highlight the uniqueness of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide in terms of its specific interactions with cardiac ion channels and its therapeutic applications.
Propiedades
Número CAS |
54687-36-4 |
|---|---|
Fórmula molecular |
C21H30ClN3O |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);1H |
Clave InChI |
QFCSSPXLFBDRQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.Cl |
Números CAS relacionados |
3737-09-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



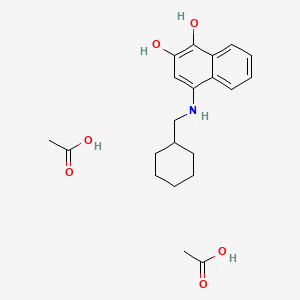
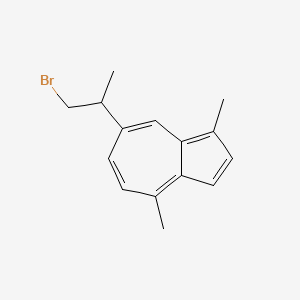
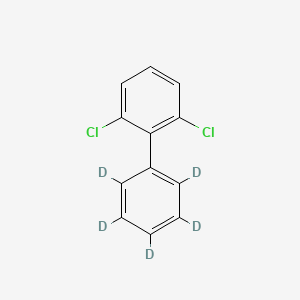
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
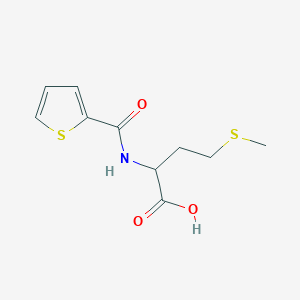

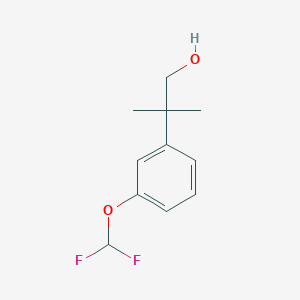
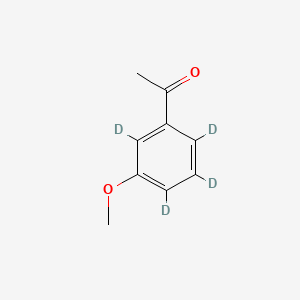

![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)

